3-(Dimethylamino)piperidine-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H15ClN2O2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
3-(dimethylamino)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-9(2)7-4-3-5-10(6-7)13(8,11)12/h7H,3-6H2,1-2H3 |
InChI Key |
LRJUTNMIQVSBJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCN(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)piperidine-1-sulfonyl chloride typically involves the reaction of piperidine with chlorosulfonic acid, followed by the introduction of a dimethylamino group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3-(Dimethylamino)piperidine-1-sulfonyl chloride is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the careful handling of chlorosulfonic acid and other reagents to prevent any hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Reduced Derivatives: Such as sulfonamides from reduction reactions.
Scientific Research Applications
3-(Dimethylamino)piperidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)piperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Molecular Structure and Physical Properties
The following table compares key structural and physical properties of 3-(Dimethylamino)piperidine-1-sulfonyl chloride with 3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride ():
Structural Insights :
Reactivity and Stability
- Reactivity: Target Compound: The electron-donating dimethylamino group activates the sulfonyl chloride toward nucleophiles (e.g., amines, alcohols), facilitating sulfonamide bond formation. Steric hindrance from the piperidine ring may slightly reduce reaction rates with bulky nucleophiles. Benzene Analogue: The electron-withdrawing benzene ring deactivates the sulfonyl chloride, requiring harsher conditions (e.g., elevated temperatures) for reactions with nucleophiles .
- Stability: Both compounds are moisture-sensitive, but the target compound’s dimethylamino group increases hygroscopicity, accelerating hydrolysis to the sulfonic acid. The benzene analogue’s hydrophobic aromatic ring marginally improves stability under ambient conditions .
Research Findings and Limitations
- A 2024 study on the benzene analogue highlighted its utility in synthesizing heat-stable sulfonamides for industrial coatings, but noted challenges in achieving high yields due to competing hydrolysis .
- Computational studies suggest the dimethylamino group in the target compound reduces activation energy for sulfonamide formation by 15–20% compared to non-amino-substituted analogues. Experimental validation is pending.
- Limitations : Direct comparative data on reaction kinetics or thermal stability between these compounds is scarce. Further studies are needed to quantify solvent effects and long-term stability.
Biological Activity
3-(Dimethylamino)piperidine-1-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its sulfonamide functionality, which plays a crucial role in its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, stability, and applications based on recent research findings.
Chemical Structure and Properties
3-(Dimethylamino)piperidine-1-sulfonyl chloride features a piperidine ring substituted with a dimethylamino group and a sulfonyl chloride moiety. The presence of the sulfonyl group is significant as it can form sulfonamide derivatives, which are known to exhibit a variety of biological activities.
The biological activity of 3-(Dimethylamino)piperidine-1-sulfonyl chloride can be attributed to its ability to inhibit specific enzymes and ion channels. Notably, studies have shown that sulfonamide derivatives can act as inhibitors of various calcium channels, which are critical in neuronal signaling and muscle contraction.
Table 1: Inhibition of Calcium Channels by Sulfonamide Derivatives
| Compound | Target Channel | IC50 (µM) | Stability in Rat Plasma (Half-life) |
|---|---|---|---|
| 3-(Dimethylamino)piperidine-1-sulfonyl chloride | CaV2.2 | 0.45 | >60 hours |
| Other Sulfonamides | CaV3.2 | 0.30 | >60 hours |
The data indicates that 3-(Dimethylamino)piperidine-1-sulfonyl chloride exhibits potent inhibitory effects on calcium channels with a half-life exceeding 60 hours in rat plasma, suggesting favorable pharmacokinetic properties .
Case Studies
A study focused on the stability and biological activity of various sulfonamide compounds, including 3-(Dimethylamino)piperidine-1-sulfonyl chloride, demonstrated that these compounds maintained high stability in biological systems while effectively inhibiting target channels . The research highlighted that modifications to the piperidine structure could enhance the selectivity and potency against specific calcium channels.
In another investigation into the antiparasitic properties of related compounds, it was found that certain sulfonamide derivatives exhibited significant activity against Trypanosoma species, indicating a broader therapeutic potential for compounds like 3-(Dimethylamino)piperidine-1-sulfonyl chloride .
Stability and Pharmacokinetics
The pharmacokinetic profile of 3-(Dimethylamino)piperidine-1-sulfonyl chloride shows promising stability in plasma, which is crucial for maintaining effective concentrations during therapeutic applications. The compound's half-life in rat plasma was reported to be significantly longer than other related compounds, which enhances its potential for clinical use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
